molecular formula C10H10N2O3 B1396027 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 854515-83-6

7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1396027
M. Wt: 206.2 g/mol
InChI Key: GIDOLPFINYLKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound . Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Scientific Research Applications

Antiinflammatory Activity

  • A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, including derivatives of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for anti-inflammatory activity. These compounds showed potential in antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Anticancer Potential

  • Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, related to 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized. These compounds demonstrated potential as cyclin-dependent kinase (Cdk) inhibitors, showcasing cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).

Antiulcer Drugs

  • Studies on imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which are structurally similar to 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, revealed that some derivatives have significant antiulcer activities. These compounds were identified as histamine H2-receptor antagonists (Katsura et al., 1992).

Antimicrobial Activity

  • Pyridine derivatives, including those structurally related to 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for antimicrobial activity. These compounds showed variable and modest activity against certain strains of bacteria and fungi (Patel et al., 2011).

Antiallergic Properties

  • Imidazo[1,2-a]pyridine derivatives were synthesized and tested for antiallergic activity. These compounds, including derivatives of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, showed promising results in antiallergic tests, some being significantly more potent than standard antiallergic drugs (Nohara et al., 1985).

properties

IUPAC Name

7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-9(10(13)14)12-4-3-7(15-2)5-8(12)11-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDOLPFINYLKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704521
Record name 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

854515-83-6
Record name 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854515-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-methoxy-2-methylimidazo[1,2-α]pyridine-3-carboxylate (1.8 g, 7.7 mmol) in THF (100 ml) and MeOH (50 ml) was added aq. NaOH (11.5 ml, 2M, 23.1 mmol) and the resulting emulsion heated to reflux for 2 hours. A further aliquot of NaOH was then added (3.8 ml, 2M, 7.7 mmol) and the resulting mixture heated for a further 2 hours. The solvents were removed in-vacuo and the residue was acidified with 1.5 N HCl to pH 3, and the resulting solid was filtered off, washed with water and dried in vacuo to yield 7-methoxy-2-methylimidazo[1,2-α]pyridine-3-carboxylic acid, 1.2 g, 76%, as an off white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 3
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 5
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 6
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.